5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran
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Overview
Description
5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and an ethynyl group at the 7th position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,3-dihydro-1-benzofuran to introduce the bromine atom at the 5th position. This is followed by a Sonogashira coupling reaction to attach the ethynyl group at the 7th position. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Formation of this compound-2-one.
Reduction: Formation of 7-ethynyl-2,3-dihydro-1-benzofuran.
Substitution: Formation of 5-substituted-7-ethynyl-2,3-dihydro-1-benzofuran derivatives.
Scientific Research Applications
5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran is not fully understood but is believed to involve interactions with specific molecular targets. The ethynyl group may facilitate binding to enzymes or receptors, while the bromine atom can enhance the compound’s reactivity and selectivity. The compound may interfere with cellular processes by inhibiting key enzymes or disrupting cellular membranes .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1-benzofuran: Lacks the ethynyl group, which may result in different biological activities.
7-ethynyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom, which may affect its reactivity and selectivity.
5-chloro-7-ethynyl-2,3-dihydro-1-benzofuran: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness
5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2741630-34-0 |
---|---|
Molecular Formula |
C10H7BrO |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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